

# Spectroscopic Profile of 2,6-Di-Tert-butylphenol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **2,6-Di-Tert-butylphenol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-di-tert-butylphenol**, a sterically hindered phenolic compound with significant applications as an antioxidant and UV stabilizer in various industries, including pharmaceuticals and materials science.<sup>[1][2]</sup> A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of key spectroscopic features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2,6-di-tert-butylphenol**. The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data, typically recorded in deuterated chloroform (CDCl<sub>3</sub>).

## <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **2,6-di-tert-butylphenol** is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.08	t	1H	Ar-H (para)
~6.85	d	2H	Ar-H (meta)
~5.15	s	1H	-OH
~1.45	s	18H	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum further confirms the symmetrical nature of **2,6-di-tert-butylphenol**.

Chemical Shift ( $\delta$ ) ppm	Assignment
~152.5	C-OH (ipso)
~135.8	C-C(CH <sub>3</sub> ) <sub>3</sub> (ortho)
~124.5	C-H (meta)
~122.9	C-H (para)
~34.4	-C(CH <sub>3</sub> ) <sub>3</sub>
~30.3	-C(CH <sub>3</sub> ) <sub>3</sub>

## Experimental Protocol for NMR Spectroscopy

**Sample Preparation:** A sample of **2,6-di-tert-butylphenol** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Parameters:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

- <sup>1</sup>H NMR:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 1024-4096.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

**Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,6-di-tert-butylphenol** reveals characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3640	Sharp, Weak	Free O-H stretch
~3060	Weak	Aromatic C-H stretch
~2960	Strong	Aliphatic C-H stretch (asymmetric)
~2870	Medium	Aliphatic C-H stretch (symmetric)
~1430	Medium	C=C aromatic ring stretch
~1235	Strong	C-O stretch
~1160	Medium	C-H in-plane bend

## Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of solid **2,6-di-tert-butylphenol**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

- A background spectrum of the clean, empty ATR crystal is recorded.
- A small amount of solid **2,6-di-tert-butylphenol** is placed directly onto the ATR crystal, ensuring complete coverage.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2,6-di-tert-butylphenol** provides valuable information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Assignment
206	High	[M] <sup>+</sup> (Molecular Ion)
191	High	[M - CH <sub>3</sub> ] <sup>+</sup>
175	Low	[M - OCH <sub>3</sub> ] <sup>+</sup> or [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
149	Medium	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

## Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of **2,6-di-tert-butylphenol**.

**Sample Preparation:** A dilute solution of **2,6-di-tert-butylphenol** is prepared in a volatile organic solvent such as dichloromethane or hexane.

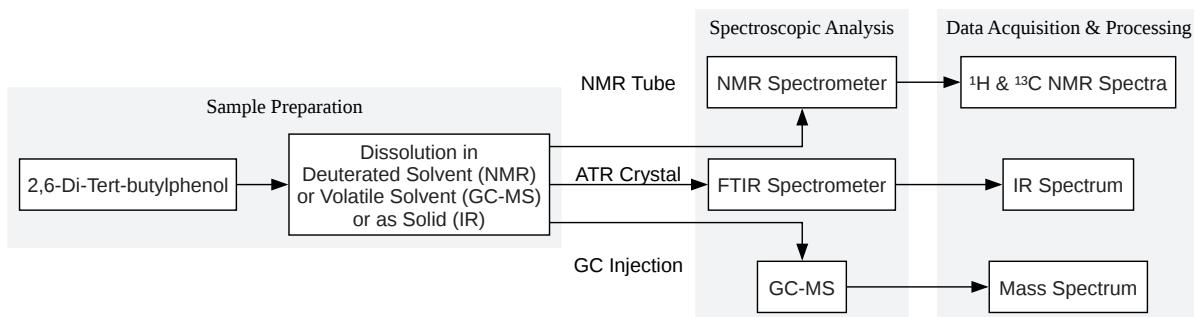
**Instrumentation and Parameters:**

- **Gas Chromatograph:**
  - Injector Temperature: 250 °C.
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Oven Program: Initial temperature of 100 °C, ramped to 280 °C at a rate of 10-15 °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- **Mass Spectrometer:**
  - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-400.

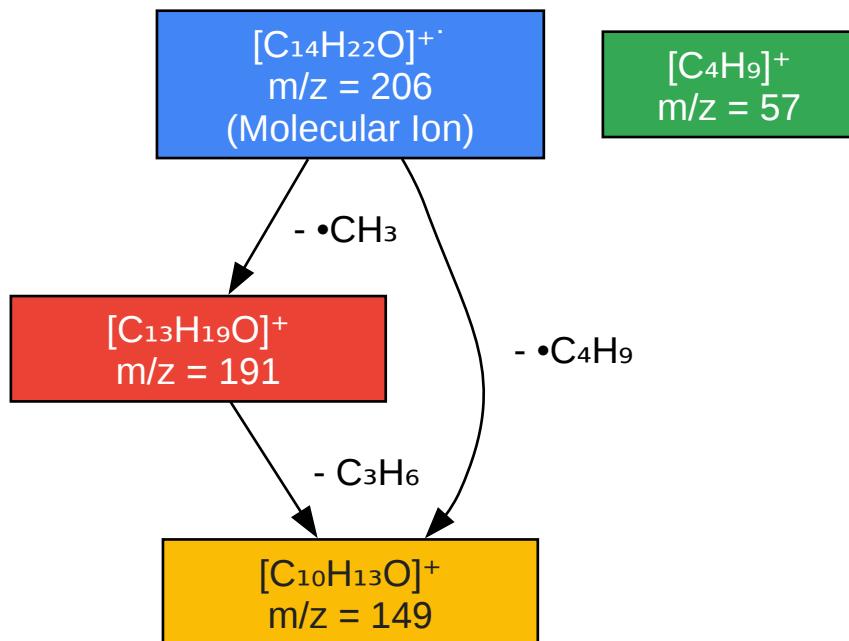
## Visualizations

The following diagrams illustrate the key spectroscopic pathways and workflows.



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Caption: General workflow for the spectroscopic analysis of **2,6-di-tert-butylphenol**.



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Caption: Key fragmentation pathways of **2,6-di-tert-butylphenol** in EI-MS.



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Caption: Correlation of NMR signals to the molecular structure of **2,6-di-tert-butylphenol**.

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## References

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